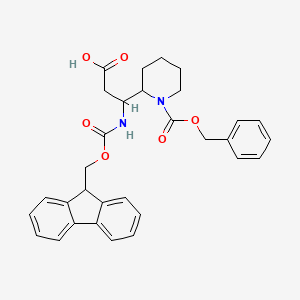

n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine

Description

BenchChem offers high-quality n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O6/c34-29(35)18-27(28-16-8-9-17-33(28)31(37)39-19-21-10-2-1-3-11-21)32-30(36)38-20-26-24-14-6-4-12-22(24)23-13-5-7-15-25(23)26/h1-7,10-15,26-28H,8-9,16-20H2,(H,32,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKHTBWOPFULRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661350 | |

| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-31-8 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(phenylmethoxy)carbonyl]-2-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine structure

An In-Depth Technical Guide to N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine

Executive Summary

N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine is a highly specialized, non-canonical amino acid derivative designed for advanced applications in peptide synthesis and medicinal chemistry. Its unique architecture, featuring a constrained piperidine ring integrated into a beta-alanine backbone, offers a powerful tool for introducing specific secondary structures into peptide chains. The molecule is distinguished by its orthogonal protection scheme, employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the beta-alanine nitrogen and the hydrogenolysis-labile carboxybenzyl (Cbz) group on the piperidine nitrogen. This dual-protection strategy provides chemists with precise, sequential control over the synthetic process, enabling the construction of complex peptidic and peptidomimetic structures. This guide provides a comprehensive overview of its chemical properties, the underlying principles of its protective groups, a plausible synthetic route, and its application in modern drug discovery.

Introduction: The Role of Constrained Amino Acids in Drug Development

The field of peptide-based therapeutics is increasingly reliant on the use of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low conformational specificity. By incorporating rigid structural elements, researchers can lock a peptide into a bioactive conformation, enhancing its binding affinity, selectivity, and resistance to enzymatic degradation.

N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine is a prime example of such a building block. It combines three key structural motifs:

-

Beta-Alanine Backbone: Extends the peptide chain by one methylene group compared to an alpha-amino acid, altering the spacing of side chains and influencing secondary structure.

-

Piperidine Ring: A saturated heterocycle that introduces a significant conformational constraint, often used to mimic beta-turns or other secondary structures within a peptide.

-

Orthogonal Protecting Groups (Fmoc & Cbz): This is the cornerstone of its synthetic utility. The ability to deprotect two different amine functionalities on the same molecule under completely different and non-interfering conditions is critical for complex synthetic strategies, such as peptide stapling or branched peptide synthesis.[1][2]

This technical guide serves as a resource for researchers and drug development professionals, offering field-proven insights into the structure, synthesis, and strategic application of this valuable synthetic building block.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine are essential for its handling, reaction setup, and analytical characterization.

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here in a final document. For this guide, the structure is described by its name and formula.)

(Note: An illustrative image of the chemical structure would be placed here in a final document. For this guide, the structure is described by its name and formula.)

Physicochemical Data Table:

| Property | Value | Source |

| IUPAC Name | (2RS)-3-((2S)-1-(benzyloxycarbonyl)piperidin-2-yl)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)propanoic acid | (Generated) |

| Molecular Formula | C₃₁H₃₂N₂O₆ | [3] |

| Molecular Weight | 528.6 g/mol | [3] |

| CAS Number | 886362-31-8 | [3] |

| Appearance | Typically a white to off-white solid | [4] |

| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols. | (General knowledge) |

The Chemistry of Orthogonal Protection: A Strategic Overview

The synthetic power of this molecule lies in the distinct chemical properties of the Fmoc and Cbz protecting groups.[2] Their ability to be removed selectively without affecting the other is known as orthogonality and is a fundamental principle in modern organic synthesis.

The Fmoc (9-fluorenylmethyloxycarbonyl) Group

The Fmoc group is the standard Nα-protecting group for modern solid-phase peptide synthesis (SPPS).[5] Its primary role is to temporarily mask the alpha-amino group of the amino acid, preventing self-polymerization and allowing for controlled, stepwise elongation of the peptide chain.[6][7]

-

Mechanism of Deprotection (Base-Lability): The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in dimethylformamide (DMF).[1][8] The reaction proceeds via a β-elimination mechanism, which is gentle and highly specific, leaving acid-labile side-chain protecting groups (like Boc or Trityl) and the Cbz group completely intact.[9][10]

Caption: Workflow for Fmoc group deprotection using piperidine.

The Cbz (Carboxybenzyl) Group

The Cbz group (also abbreviated as "Z") is a classic amine protecting group, renowned for its stability under a wide range of conditions, including the basic conditions used for Fmoc removal.[11][12] This stability makes it an ideal orthogonal partner to the Fmoc group.

-

Mechanism of Deprotection (Hydrogenolysis): The Cbz group is most commonly removed by catalytic hydrogenolysis.[12] This involves reacting the molecule with hydrogen gas in the presence of a palladium catalyst (e.g., Pd on carbon). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. This method is highly effective but can be incompatible with other reducible functional groups (e.g., alkynes, some sulfur-containing residues).[2]

Caption: Workflow for Cbz group deprotection via catalytic hydrogenolysis.

Synthesis and Purification Strategy

While the exact proprietary synthesis method may vary between suppliers, a plausible and logical retrosynthetic approach can be devised based on established organic chemistry principles. The key is to assemble the core structure and then introduce the protecting groups in a strategic order.

Retrosynthetic Analysis

A logical approach involves disconnecting the protecting groups first, followed by the bond connecting the beta-alanine and piperidine moieties.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

-

Step 1: Preparation of N-Cbz-Pipecolic Acid. Commercially available pipecolic acid is protected at the nitrogen using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base).[11][13] This reaction is robust and typically high-yielding.

-

Step 2: Reduction to the Aldehyde. The carboxylic acid of N-Cbz-pipecolic acid is selectively reduced to the corresponding aldehyde, N-Cbz-pipecolinal. This requires careful choice of reducing agent (e.g., conversion to a Weinreb amide followed by DIBAL-H reduction) to avoid over-reduction to the alcohol.

-

Step 3: Chain Extension to form the Beta-Alanine Backbone. The aldehyde is reacted with a malonic acid derivative (e.g., malonic acid mono-ester) in a Knoevenagel-Doebner condensation, followed by reduction and decarboxylation to yield 3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine. This step establishes the core scaffold.

-

Step 4: N-Fmoc Protection. The final step is the protection of the newly formed primary amine of the beta-alanine moiety. This is achieved using an Fmoc-donating reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a mild base.[14] The choice of base is critical to prevent side reactions.

Purification and Quality Control

-

Purification: The final product is typically purified using flash column chromatography on silica gel to remove unreacted starting materials and side products. Recrystallization may be employed for further purification.

-

Characterization: The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:

-

HPLC: To determine the purity of the final product.

-

¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To verify the correct molecular weight.[3]

-

Applications in Peptide Synthesis

The primary application of this building block is its incorporation into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Standard SPPS Coupling Protocol

The following is a generalized protocol for coupling the amino acid onto a solid support resin (e.g., a Rink Amide resin with a free amine).

Caption: Standard workflow for one cycle of Fmoc-SPPS.

Detailed Steps:

-

Resin Preparation: Start with the peptide-resin which has a free amine at the N-terminus, generated from the deprotection of the previous amino acid.

-

Activation: In a separate vessel, dissolve 3-4 equivalents of N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Allow to pre-activate for 5-10 minutes. This forms a highly reactive ester.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. The choice of coupling time is critical and may need to be extended due to the steric bulk of the building block.

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating the coupling reaction has gone to completion.[9]

-

Capping (Optional): If the Kaiser test is positive, cap any unreacted amines using acetic anhydride to prevent the formation of deletion sequences.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group, exposing a new N-terminal amine, ready for the next coupling cycle.[8]

Conclusion

N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine represents a sophisticated chemical tool for peptide chemists and drug developers. Its pre-installed conformational constraint and, most importantly, its orthogonal protecting group scheme, provide a high degree of synthetic flexibility. This allows for the creation of novel peptide architectures with enhanced therapeutic potential. Understanding the specific chemistry of the Fmoc and Cbz groups is paramount to leveraging this building block to its full potential, enabling the rational design and synthesis of the next generation of peptide-based drugs.

References

-

PubChem. N-Benzyloxycarbonyl-beta-alanine. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 3-(1-Piperidinyl)alanine. National Center for Biotechnology Information. Available at: [Link].

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

-

Wikipedia. Benzyl chloroformate. Wikipedia, The Free Encyclopedia. Available at: [Link].

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

-

Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. (A representative review, though not directly cited in search results, provides authoritative context). A similar article is available at: [Link].

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link].

-

Chemistry For Everyone. What Are Fmoc Protecting Groups?. YouTube. Available at: [Link].

- Google Patents. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH. Google Patents.

-

Deboves, H. J. C., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry. Journal of the Chemical Society, Perkin Transactions 1, (16), 1930-1932. Available at: [Link].

-

La-Vela, S., et al. (2020). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters, 22(8), 3054-3058. Available at: [Link].

-

The Organic Chemistry Tutor. Adding Cbz Protecting Group Mechanism. YouTube. Available at: [Link].

-

Ashenhurst, J. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link].

-

Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. Available at: [Link].

Sources

- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. labsolu.ca [labsolu.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chempep.com [chempep.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chempep.com [chempep.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]

n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine molecular weight

An In-depth Technical Guide to N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine

Introduction: A Scaffold for Innovation in Peptidomimetics

N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine is a highly specialized, non-canonical amino acid derivative designed for advanced applications in peptide chemistry and drug discovery. Its intricate structure combines four key chemical motifs: a flexible β-alanine backbone, a conformationally constrained piperidine ring, and two orthogonal amine-protecting groups—the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.

This unique combination of features makes the molecule a valuable building block for synthesizing sophisticated peptidomimetics. The incorporation of this moiety into a peptide sequence can induce specific secondary structures, enhance proteolytic stability, and introduce novel interaction points for modulating biological targets. This guide provides a comprehensive overview of its physicochemical properties, a validated workflow for its use, and an exploration of its applications for researchers and professionals in the field of drug development.

Part 1: Physicochemical Properties and Characterization

The precise characterization of N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine is fundamental to its successful application. The empirical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 528.6 g/mol | [1][2] |

| Molecular Formula | C₃₁H₃₂N₂O₆ | [1][2] |

| CAS Number | 886362-31-8 | [1][2] |

| PubChem CID | 44890833 | [1][3] |

| Appearance | Typically a white to off-white solid | [4] |

| Purity | ≥95% (as determined by HPLC) | [4] |

| Solubility | Soluble in organic solvents like DMF, DCM, and DMSO | |

| Storage | Store refrigerated at 2°C to 8°C, protected from light | [5] |

Rationale for Analytical Characterization

Expert Insight: Validating the identity, purity, and structure of the raw material is a non-negotiable first step in any synthesis campaign. Failure to do so can lead to ambiguous biological data and failed syntheses.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A sharp, symmetrical peak at the expected retention time indicates a high degree of purity, while the presence of other peaks suggests impurities or degradation products.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The observation of an ion corresponding to [M+H]⁺ at m/z 529.6 provides direct evidence of the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structural confirmation. The complex spectra will show characteristic signals for the aromatic protons of the Fmoc and Cbz groups, the aliphatic protons of the piperidine ring, and the diastereotopic protons of the β-alanine backbone.

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the α-amine, which is selectively removed at each cycle of the synthesis, while the Cbz group on the piperidine nitrogen remains stable to the basic conditions used for Fmoc removal.[6]

The Fmoc-SPPS Workflow: A Self-Validating Cycle

The elegance of Fmoc-SPPS lies in its cyclical and controlled nature. Each cycle consists of two primary steps: deprotection and coupling. The successful incorporation of N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine into a growing peptide chain follows this robust, field-proven methodology.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation into a Peptide Sequence

This protocol describes a single coupling cycle for adding N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine to a resin-bound peptide with a free N-terminal amine.

System Parameters:

-

Resin: Rink Amide resin (or equivalent) with a substitution of 0.5 mmol/g.

-

Scale: 0.1 mmol.

-

Solvent: Dimethylformamide (DMF), peptide synthesis grade.

-

Activation Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Base: Diisopropylethylamine (DIPEA).

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell 200 mg of the resin in DMF for 30 minutes in a reaction vessel.

-

Perform Fmoc deprotection of the terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 5 mL, 10 minutes each). This reveals the free amine for coupling.[6]

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine (264 mg, 0.5 mmol, 5 eq.) and HBTU (189 mg, 0.5 mmol, 5 eq.) in 2 mL of DMF.

-

Add DIPEA (174 µL, 1.0 mmol, 10 eq.) to the activation mixture.

-

Allow the solution to pre-activate for 2-5 minutes. The solution may change color.

-

Causality: Pre-activation converts the carboxylic acid of the Fmoc-amino acid into a more reactive acyl-imidazolium species, which is highly susceptible to nucleophilic attack by the resin's free amine. Using a 5-fold excess ensures the reaction goes to completion, a critical factor for synthesizing long or difficult peptides.

-

-

Coupling to Resin:

-

Add the activated amino acid solution to the washed, deprotected resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

Self-Validation: To confirm the completion of the coupling reaction, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates that all free primary amines have been acylated, confirming a successful coupling.

-

-

Washing and Capping (Optional):

-

Drain the reaction vessel and wash the resin with DMF (5 x 5 mL) to remove all excess reagents and byproducts.

-

If the Kaiser test indicates incomplete coupling, a "capping" step (acetylation with acetic anhydride and DIPEA) can be performed to terminate any unreacted chains, preventing the formation of deletion sequences.

-

-

Cycle Continuation:

-

The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid in the target sequence.

-

Part 3: Significance in Drug Development and Medicinal Chemistry

The strategic value of N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine extends beyond simple peptide elongation. Its constituent parts offer distinct advantages in the design of novel therapeutics.

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence in a molecule often confers favorable pharmacokinetic properties, such as improved cell permeability, metabolic stability, and oral bioavailability. By incorporating this compound, researchers can imbue peptide-based drug candidates with more drug-like characteristics.

Conformational Constraint and Target Affinity

The rigid piperidine ring, coupled with the flexible β-alanine linker, introduces a defined conformational constraint into the peptide backbone.

Expert Insight: Natural peptides are often too flexible, allowing them to adopt multiple conformations. This conformational entropy can lead to lower binding affinity and specificity for a biological target. By introducing rigid elements like the piperidine ring, we can "pre-organize" the peptide into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.

Sources

An In-depth Technical Guide to the Role of Constrained β-Amino Acids in Peptidomimetics

Abstract

The therapeutic potential of peptides is often hindered by their inherent pharmacological weaknesses, primarily their susceptibility to proteolytic degradation and conformational flexibility, which leads to reduced receptor affinity and specificity. Peptidomimetics aim to overcome these limitations by designing novel structures that mimic the essential features of a natural peptide's bioactive conformation.[1] This guide provides a comprehensive technical overview of a powerful peptidomimetic strategy: the incorporation of conformationally constrained β-amino acids. We will explore the fundamental principles of how these non-natural building blocks enforce specific, predictable secondary structures, enhance proteolytic stability, and ultimately enable the design of potent and selective modulators of biological processes, particularly protein-protein interactions. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design of next-generation therapeutics.

The Peptidomimetic Imperative: Moving Beyond Natural Peptides

Peptides are central to countless physiological processes, acting as hormones, neurotransmitters, and modulators of protein interactions.[2] This makes them attractive starting points for drug discovery. However, the translation of a native peptide into a viable therapeutic is fraught with challenges:

-

Proteolytic Instability: The amide bonds of the peptide backbone are readily cleaved by proteases in the body, leading to a short plasma half-life.[3][4]

-

Conformational Flexibility: Short peptides exist as an ensemble of conformations in solution. The bioactive conformation is often a minor and transient species, resulting in a significant entropic penalty upon binding to a target receptor, which lowers affinity.[3][5]

-

Poor Bioavailability: The polar nature and relatively high molecular weight of many peptides limit their ability to cross biological membranes, necessitating parenteral administration.

Peptidomimetics seek to address these issues by creating molecules that retain the key pharmacophoric elements of the parent peptide while possessing improved drug-like properties.[6][7] One of the most successful strategies in this domain involves modifying the peptide backbone itself through the introduction of β-amino acids.

Introduction to β-Amino Acids: Expanding the Peptidic Backbone

β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the presence of an additional carbon atom in the backbone between the amino and carboxyl groups.[8][9] This seemingly subtle change has profound consequences for the resulting peptide's structure and function.

-

Inherent Protease Resistance: The altered backbone geometry of β-peptides and α/β-hybrid peptides renders them poor substrates for the proteases that typically degrade α-peptides.[9][10][]

-

Novel Secondary Structures: The longer, more flexible backbone of β-peptides allows them to fold into unique and stable secondary structures, or "foldamers," such as various helices (e.g., 12-helix, 14-helix) and sheets, that are not accessible to α-peptides.[4][12]

While the inclusion of simple β-amino acids provides a foundational level of stability, the true power of this approach is realized when the β-amino acid is conformationally constrained .

The Core Principle: Conformational Constraint as a Design Tool

The central thesis of this guide is that by restricting the rotational freedom of β-amino acid residues, one can exert precise control over the local and global conformation of a peptide. This pre-organization of the peptidomimetic into a bioactive conformation minimizes the entropic cost of binding, potentially leading to a dramatic increase in affinity and selectivity.[3][13] Constraints are typically introduced through two primary strategies: cyclization and substitution.

Cyclic β-Amino Acids: Locking the Backbone

Incorporating the β-amino acid's backbone atoms into a ring structure is a highly effective method for reducing conformational freedom. The size and stereochemistry of the ring dictate the preferred dihedral angles, thereby guiding the peptide into a specific secondary structure.

-

Alicyclic β-Amino Acids: These residues, where the amino and carboxyl groups are attached to a carbocyclic ring (e.g., cyclopropane, cyclopentane, cyclohexane), are powerful turn or helix inducers.[8] For example, trans-2-aminocyclopentanecarboxylic acid (ACPC) promotes a 12-helical structure, while trans-2-aminocyclohexanecarboxylic acid (ACHC) favors a 14-helix.[4]

-

Heterocyclic β-Amino Acids: In these analogues, a heteroatom is part of the ring system, such as in β-proline derivatives.[8][14] These can be used to introduce specific hydrogen bonding patterns or to mimic the constrained geometry of natural proline turns.

Acyclic Constraints: Steric and Electronic Control

Conformational restriction can also be achieved in acyclic systems by introducing substituents on the α and/or β carbons of the amino acid.[13][15]

-

β-Substitution: Adding one or two substituents at the Cβ position (creating β²- or β³, and β²,³-amino acids) introduces steric hindrance that can favor specific rotamers around the Cα-Cβ bond. This is a powerful tool for controlling the projection of side chains.[15]

-

α-Substitution: Alkylation at the Cα position restricts rotation around the N-Cα bond, similar to the effect of α,α-disubstituted α-amino acids.

The combination of α and β substitution provides a highly tunable system for fine-tuning the conformational landscape of the peptide.

Table 1: Influence of Constrained β-Amino Acids on Peptide Secondary Structure

| β-Amino Acid Type | Constraint Method | Predominant Secondary Structure Induced | Key Torsional Angles Restricted |

| trans-ACPC | 5-membered ring | 12-Helix | C-Cα-Cβ-C |

| trans-ACHC | 6-membered ring | 14-Helix | C-Cα-Cβ-C |

| β²,³-Disubstituted Amino Acid | Steric hindrance at Cβ | Extended strands or sharp turns | Cα-Cβ |

| 3,4-Methano-β-proline | Bicyclic system | Defined turn | Multiple backbone angles |

Application in Drug Discovery: Targeting Protein-Protein Interactions

One of the most promising applications of this technology is in the development of inhibitors for protein-protein interactions (PPIs).[10][12] Many PPIs are mediated by a helical or β-turn domain of one protein docking into a shallow pocket on its partner.[16] These interfaces are notoriously difficult to target with traditional small molecules.

Constrained β-amino acid-containing peptides are ideally suited for this challenge. By designing a peptidomimetic that adopts the precise helical or turn structure of the native binding motif, it is possible to create potent and specific PPI inhibitors.[12]

Case Study: Targeting Apoptosis Regulators The Bcl-2 family of proteins, which regulate apoptosis, are key targets in oncology. The interactions between pro- and anti-apoptotic members of this family are mediated by BH3 α-helical domains. Gellman and coworkers developed α/β-peptides containing constrained β-amino acids that mimic the BH3 domain.[12] These foldamers were able to disrupt the interaction between pro-apoptotic PUMA and anti-apoptotic Mcl-1, demonstrating the therapeutic potential of this approach.[12] Similar strategies have been employed to target viral fusion proteins, such as HIV gp41.[16]

Experimental Protocols: A Self-Validating Workflow

The successful implementation of this technology requires robust synthetic and analytical methodologies. Below are representative protocols that incorporate self-validating quality control steps.

Protocol: Synthesis of a Boc-Protected Cyclic β-Amino Acid Monomer

This protocol outlines a general procedure for synthesizing an enantiomerically pure constrained β-amino acid, such as 3,4-methano-β-proline, which can be challenging due to the need to control stereochemistry.[8][14]

Objective: To synthesize a building block suitable for solid-phase peptide synthesis (SPPS).

Methodology:

-

Starting Material: Begin with a readily available chiral starting material, such as a bicyclic lactone, to establish the desired stereochemistry early in the synthesis.[14]

-

Ring Opening: Perform a nucleophilic ring-opening of the lactone using a protected amine source (e.g., sodium azide followed by reduction, or a protected amine).

-

Causality: This step establishes the relative stereochemistry of the carboxyl and amino functionalities.

-

-

Functional Group Manipulation: Convert the resulting alcohol to a leaving group (e.g., tosylate or mesylate).

-

Cyclization: Induce intramolecular cyclization via nucleophilic displacement to form the desired heterocyclic or bicyclic core.

-

Protection: Protect the resulting secondary amine with a Boc group (di-tert-butyl dicarbonate) and the carboxylic acid as a methyl or ethyl ester.

-

Self-Validation: Monitor each step by TLC and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.

-

-

Deprotection: Saponify the ester to liberate the free carboxylic acid.

-

Final QC: Purify the final Boc-protected monomer by flash chromatography or recrystallization. Confirm final structure and enantiomeric purity (>98% ee) by chiral HPLC.

-

Protocol: Solid-Phase Peptide Synthesis (SPPS) with a Constrained β-Amino Acid

Objective: To incorporate the synthesized monomer into a target peptide sequence.

Methodology:

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin appropriate for the C-terminus of the desired peptide.

-

Deprotection: Remove the N-terminal Fmoc protecting group with 20% piperidine in DMF.

-

Self-Validation: Quantify Fmoc cleavage using a UV-Vis spectrophotometer to ensure the reaction has gone to completion.

-

-

Coupling: Couple the subsequent standard Fmoc-α-amino acid (3-5 equivalents) using a coupling agent like HBTU/HOBt or HATU in the presence of a base (DIPEA or collidine). Allow to react for 1-2 hours.

-

Incorporation of the Constrained β-Amino Acid: For the constrained Boc-β-amino acid, a switch in protection strategy is needed.

-

a. After Fmoc deprotection, couple the Boc-protected constrained β-amino acid using the same coupling conditions (HBTU/HATU). Due to potential steric hindrance, extended coupling times (4-24 hours) or double coupling may be necessary.

-

Self-Validation: Perform a Kaiser test or Chloranil test. A negative result (yellow beads for Kaiser) indicates a complete coupling.

-

b. Following successful coupling, remove the Boc group using 30-50% TFA in DCM for 30 minutes.

-

c. Neutralize the resin with 10% DIPEA in DMF before proceeding to couple the next Fmoc-α-amino acid.

-

-

Repeat: Continue the cycle of deprotection and coupling until the full peptide sequence is assembled.

-

Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

-

Final QC: Confirm the identity and purity of the final peptide by LC-MS and MALDI-TOF mass spectrometry.

-

Conclusion and Future Outlook

The use of conformationally constrained β-amino acids represents a mature and highly effective strategy in the field of peptidomimetics. By providing chemists with a toolkit to enforce specific, biologically relevant conformations, this approach enables the rational design of potent, selective, and proteolytically stable therapeutic candidates. The ability to mimic secondary structures like α-helices and β-turns has proven particularly valuable for tackling challenging targets such as protein-protein interactions.[10][17][18]

Future advancements will likely focus on the development of novel constrained scaffolds with even more precise conformational control, the expansion of synthetic methodologies to make these building blocks more accessible, and their application to an even broader range of biological targets, including intracellular PPIs and allosteric modulation of enzymes. As our understanding of the relationship between structure and function continues to grow, constrained β-amino acids will remain a cornerstone of modern medicinal chemistry and drug discovery.

References

-

Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]

-

Berlicki, Ł., Pilsl, L. K., & Reiser, O. (2012). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 10(38), 7733–7739. [Link]

-

Verdoliva, V., De Luca, S., & Pedone, C. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2852–2882. [Link]

-

Kumar, A., & Singh, A. (2016). REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL. Indo American Journal of Pharmaceutical Research, 6(1), 4220-4232. [Link]

-

Bailey, P. D., Bannister, N., Bernad, M., Blanchard, S., & Boa, A. N. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (24), 3245–3255. [Link]

-

Sorrenti, M., & Gu, L. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 23(4), 938. [Link]

-

Sánchez-Puelles, J. M., et al. (2007). Use of Constrained Synthetic Amino Acids in β-Helix Proteins for Conformational Control. The Journal of Physical Chemistry B, 111(19), 5428–5436. [Link]

-

Muttenthaler, M., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

-

Gopalan, S. V., & Gopi, H. N. (2011). 3,4-Methano-β-Proline: A Conformationally Constrained β-Amino Acid. Organic Letters, 13(20), 5524–5527. [Link]

-

Singh, P., et al. (2021). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-160. [Link]

-

Sánchez-Puelles, J. M., et al. (2007). Use of constrained synthetic amino acids in beta-helix proteins for conformational control. The Journal of Physical Chemistry B, 111(19), 5428-5436. [Link]

-

Horne, W. S., & Gellman, S. H. (2008). β-Peptides as inhibitors of protein–protein interactions. Protein and Peptide Letters, 15(8), 797-804. [Link]

-

Singh, S., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link]

-

Patil, K., et al. (2024). A Review on Introduction, Importance and Applications of Peptidomimetics. Asian Journal of Pharmaceutical Research and Development, 12(6). [Link]

-

Lewis, A. K., & Sarpong, R. (2012). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational and Theoretical Chemistry, 997, 10-18. [Link]

-

Stankova, M. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Journal of the University of Chemical Technology and Metallurgy, 46(2), 139-150. [Link]

-

Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Perez, J. J. (2015). Designing Peptidomimetics. Current Medicinal Chemistry, 22(18), 2154-2168. [Link]

-

Perez, J. J. (n.d.). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]

-

D'Agostino, E., et al. (2020). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Polymers, 12(11), 2726. [Link]

-

Bąchor, U., & Mączyński, M. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(11), 3321. [Link]

-

Hughes, R. A., & Aguilar, M. I. (2002). β-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. [Link]

Sources

- 1. ajprd.com [ajprd.com]

- 2. mdpi.com [mdpi.com]

- 3. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 5. upcommons.upc.edu [upcommons.upc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Designing Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mmsl.cz [mmsl.cz]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 12. wjarr.com [wjarr.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 16. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

Harnessing Conformational Rigidity: A Technical Guide to Piperidine-Containing Amino Acids in Modern Drug Design

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its ubiquitous presence in a vast array of pharmaceuticals and natural products.[1][2] When incorporated into an amino acid framework, this six-membered heterocycle offers an unparalleled tool for drug designers, providing a mechanism to enforce specific, predictable, and biologically relevant conformations. This guide delves into the core principles governing the application of piperidine-containing amino acids, moving from fundamental synthetic strategies and conformational analysis to their sophisticated use in creating highly specific and potent therapeutic agents. We will explore their role as peptidomimetics, their integration into small-molecule scaffolds, and provide validated protocols for their synthesis and application, offering researchers a comprehensive resource for leveraging these powerful building blocks in drug discovery programs.

The Piperidine Scaffold: A Convergence of Favorable Properties

The enduring prevalence of the piperidine motif in successful drugs is not coincidental.[1][3][4] It stems from a unique combination of physicochemical properties that address many of the challenges encountered in drug development. The saturated heterocyclic structure enhances metabolic stability compared to more labile aromatic systems and provides a three-dimensional architecture that can be exploited for precise target engagement.[1]

Key advantages conferred by the piperidine ring include:

-

Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH, allowing it to serve as a key hydrogen bond donor and form critical salt-bridge interactions with target proteins.[5] This basicity also enhances aqueous solubility, a crucial parameter for favorable pharmacokinetics.

-

Conformational Constraint: Unlike flexible aliphatic chains, the piperidine ring exists in a stable chair conformation. This rigidity reduces the entropic penalty of binding to a biological target by pre-organizing the molecule into a bioactive conformation, often leading to enhanced potency and selectivity.[6]

-

Vectorial Display of Substituents: The chair conformation presents substituents in well-defined axial and equatorial positions. This allows medicinal chemists to precisely control the spatial orientation of pharmacophoric elements to optimize interactions within a binding pocket.

-

Metabolic Stability: The piperidine ring itself is generally robust to metabolic degradation. Functionalization at positions adjacent to the nitrogen can further enhance this stability, improving the drug's half-life and overall pharmacokinetic profile.[1]

These properties make piperidine-containing amino acids, which merge the structural benefits of the piperidine core with the versatile connectivity of amino acids, exceptionally powerful tools for drug design.

Synthetic Strategies: Accessing Chiral Piperidine Amino Acid Scaffolds

The effective use of these building blocks begins with robust and stereocontrolled synthesis. Numerous strategies have been developed, often leveraging either the existing chiral pool or asymmetric catalytic methods to establish the desired stereochemistry.

A common and powerful approach involves the transformation of readily available, enantiomerically pure starting materials such as natural α-amino acids. L-glutamic acid, for instance, provides a versatile template for accessing 3-amino piperidine derivatives.[7]

Caption: Common synthetic routes to piperidine amino acids.

Another major route is the catalytic hydrogenation of substituted pyridine precursors.[2][8] While efficient for creating the core ring system, this method often requires subsequent resolution or asymmetric hydrogenation techniques to achieve enantiopure products. Intramolecular cyclization of suitably functionalized linear precursors is also a widely employed strategy.[2]

Experimental Protocol: Synthesis of (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate

This protocol provides a representative method for synthesizing a protected 3-amino piperidine derivative starting from L-glutamic acid, illustrating the chiral pool approach.

Step 1: Diesterification of L-Glutamic Acid

-

Suspend L-glutamic acid (1.0 eq) in methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to yield dimethyl L-glutamate hydrochloride as a white solid.

Step 2: N-Protection

-

Dissolve the crude dimethyl L-glutamate hydrochloride in dichloromethane (DCM).

-

Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq).

-

Stir the mixture at room temperature for 12-16 hours. Monitor by TLC.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the N-Boc protected diester.

Step 3: Reduction to Diol

-

Dissolve the N-Boc diester in tetrahydrofuran (THF) and cool to 0°C.

-

Add sodium borohydride (NaBH₄, 4.0 eq) portion-wise.

-

Slowly add methanol dropwise to initiate the reduction.

-

Stir for 4-6 hours at room temperature.

-

Quench the reaction carefully with 1M HCl. Extract with ethyl acetate, wash with brine, dry, and concentrate to afford the corresponding diol.

Step 4: Ditosylation

-

Dissolve the diol (1.0 eq) in DCM and cool to 0°C.

-

Add triethylamine (3.0 eq) followed by p-toluenesulfonyl chloride (TsCl, 2.2 eq).

-

Stir at 0°C for 4 hours, then at room temperature overnight.

-

Wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography to obtain the ditosylate intermediate.

Step 5: Cyclization with Benzylamine

-

Dissolve the ditosylate (1.0 eq) in acetonitrile.

-

Add benzylamine (15.0 eq) and heat the mixture to reflux for 24 hours.

-

Cool to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.

Application in Peptidomimetics: Engineering Secondary Structure

Peptides are challenging drug candidates due to their poor metabolic stability and low cell permeability. Peptidomimetics aim to replicate the critical binding interactions of a peptide in a non-peptidic, more drug-like scaffold. Piperidine-containing amino acids are master tools for this purpose, particularly for mimicking β-turns.[9]

The β-Turn Mimetic

The β-turn is a secondary structure motif where the polypeptide chain reverses its direction.[9] This structure is crucial for molecular recognition and protein-protein interactions (PPIs). By incorporating a piperidine amino acid, the constrained ring acts as a scaffold that forces the attached substituents into a geometry that closely mimics the i+1 and i+2 residues of a natural β-turn.

Caption: Piperidine amino acids as β-turn mimetics.

This pre-organization stabilizes the desired conformation, making these mimetics potent tools for disrupting PPIs that are dependent on β-turn recognition motifs.

Protocol: SPPS with a Piperidine Amino Acid

Incorporating these specialized monomers into a peptide sequence via solid-phase peptide synthesis (SPPS) requires minor adjustments to standard protocols.

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin.

-

Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid.[8][9] Wash thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the incoming Fmoc-protected piperidine amino acid (3.0 eq) with a coupling agent like HCTU (2.9 eq) and a base such as diisopropylethylamine (DIPEA, 6.0 eq) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours. The increased steric bulk of the piperidine scaffold may necessitate longer coupling times compared to standard amino acids.

-

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be required.

-

Capping (Optional): If coupling is incomplete, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

-

Iteration: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Case Studies: FDA-Approved Drugs

The theoretical advantages of piperidine-containing amino acids are validated by their presence in numerous clinically successful drugs. The rigid scaffold often forms the core of the molecule, orienting key functional groups for optimal target engagement.

| Drug Name | Therapeutic Class | Role of Piperidine Moiety |

| Alogliptin [7] | DPP-4 Inhibitor (Antidiabetic) | The 3-aminopiperidine core is a key structural feature. The basic amine forms a critical salt bridge with glutamic acid residues in the S2 pocket of the DPP-4 enzyme, anchoring the inhibitor. |

| Tofacitinib [7] | JAK Inhibitor (Immunosuppressant) | While technically a pyrrolo[2,3-d]pyrimidine core, it is attached to a piperidine ring. The piperidine serves as a versatile scaffold for linking different parts of the molecule and optimizing ADME properties. |

| Donepezil [10] | Acetylcholinesterase Inhibitor (Alzheimer's) | The N-benzylpiperidine moiety is crucial for binding within the active site gorge of acetylcholinesterase, participating in key π-π stacking and hydrophobic interactions. |

| Risperidone [8] | Antipsychotic | The piperidine ring is a central component that correctly positions the fluorobenzisoxazole and ethyl-methyl-pyrimidinone groups for potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors. |

Conclusion and Future Perspectives

Piperidine-containing amino acids are far more than simple building blocks; they are sophisticated tools for conformational control in drug design. Their ability to mimic secondary structures, serve as rigid scaffolds, and improve pharmacokinetic properties makes them invaluable in modern medicinal chemistry.[1][6] The continued development of novel synthetic routes to access increasingly complex and diversely substituted piperidine scaffolds will further expand their utility.[2][11] Future applications are likely to focus on tackling challenging targets, such as allosteric sites and protein-protein interfaces, where the precise spatial positioning of functional groups is paramount for achieving both potency and selectivity. As our understanding of molecular recognition deepens, the rational design and application of these constrained amino acids will remain a key strategy in the development of next-generation therapeutics.

References

-

Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

-

Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL: [Link]

-

Title: Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease Source: ACS Publications URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

-

Title: Structure of few bio-active compounds having 3-amino piperidine ring system Source: ResearchGate URL: [Link]

-

Title: Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020 Source: ResearchGate URL: [Link]

-

Title: Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord Source: PubMed URL: [Link]

-

Title: Piperidine containing FDA approved drugs. Source: ResearchGate URL: [Link]

-

Title: β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase Source: RSC Publishing URL: [Link]

-

Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL: [Link]

-

Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

-

Title: Piperidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Conformation of piperidine and of derivatives with additional ring hetero atoms Source: ACS Publications URL: [Link]

-

Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL: [Link]

-

Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio Source: Royal Society of Chemistry URL: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

- 9. β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03493K [pubs.rsc.org]

- 10. ijnrd.org [ijnrd.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Technical Guide to Engineering Peptide Conformation: Utilizing n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine for the Induction of Beta-Turn Structures

Abstract

In the landscape of modern drug discovery and biomaterial science, the precise control of peptide conformation is paramount for achieving desired biological activity and stability. Beta-turns, as key structural motifs that redirect the polypeptide chain, are critical for molecular recognition, protein folding, and enzymatic catalysis.[1][2][3] This technical guide provides an in-depth exploration of a rationally designed beta-amino acid, n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine , as a potent inducer of beta-turn secondary structures. We will dissect the molecular architecture of this building block, elucidate the stereochemical principles behind its turn-inducing properties, provide a comprehensive protocol for its incorporation into synthetic peptides via Solid Phase Peptide Synthesis (SPPS), and detail the analytical methods required to validate the resulting conformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained amino acids for advanced peptide design.

The Strategic Importance of the Beta-Turn

The beta-turn is a fundamental secondary structure element where the polypeptide chain reverses its direction abruptly.[1][4] Typically comprising four amino acid residues (designated i, i+1, i+2, and i+3), this motif is stabilized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue.[4][5] This compact fold is crucial for:

-

Globular Protein Architecture: Beta-turns are essential for creating the compact, globular structures of proteins by connecting anti-parallel beta-sheets and other secondary structure elements.[4][6]

-

Bioactivity: They are frequently found in the active sites of enzymes and at the interface of protein-protein interactions (PPIs), making them prime targets for the design of therapeutic agonists and antagonists.[2][3]

-

Metabolic Stability: Peptides rich in beta-turns often exhibit enhanced resistance to proteolytic degradation compared to linear, flexible peptides.[7]

Given their significance, the development of synthetic molecules, or "mimetics," that can predictably induce and stabilize beta-turns is a highly sought-after goal in medicinal chemistry.[6][8] These mimetics act as "folding nucleators," pre-organizing the peptide backbone and reducing the entropic penalty of folding into a defined conformation.[6][9]

Molecular Design Rationale: n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine

The efficacy of a beta-turn mimetic lies in its ability to restrict the conformational freedom of the peptide backbone. The title compound is a non-natural, constrained beta-amino acid meticulously designed for this purpose. Let's deconstruct its key features:

-

Beta-Amino Acid Scaffold: Unlike natural alpha-amino acids, the additional methylene group in the beta-alanine backbone introduces greater flexibility. However, when this backbone is part of a rigid cyclic system, it becomes a powerful conformational director.[7][10]

-

Piperidine Ring: The core of the mimetic is a piperidine ring. Saturated heterocycles like piperidine have well-defined conformational preferences, primarily adopting a stable chair conformation.[11][12] This inherent rigidity is the primary driver for inducing the turn.

-

2-Substitution Pattern: The attachment of the beta-alanine moiety at the C2 position of the piperidine ring is critical. This substitution pattern forces the peptide chain entering and exiting the mimetic to adopt specific dihedral angles, geometrically approximating those required for a canonical beta-turn. The equatorial conformation is generally more stable for substituted piperidines, which dictates the spatial orientation of the peptide backbone.[11]

-

Protecting Groups (Fmoc and Cbz):

-

N-Fmoc (Fluorenylmethyloxycarbonyl): This base-labile protecting group on the beta-amino group makes the molecule directly compatible with the most common and robust method of modern peptide synthesis: Fmoc-based SPPS.[13][14] Its removal is typically achieved with a solution of piperidine in DMF.[14]

-

N-Cbz (Carboxybenzyl): This group protects the piperidine ring nitrogen. It is stable to the basic conditions of Fmoc removal and the acidic conditions often used for side-chain deprotection, providing orthogonal protection. It can be removed under specific conditions, such as hydrogenolysis, if further modification of the piperidine nitrogen is desired post-synthesis.

-

The combination of these features results in a building block that serves as a molecular scaffold, pre-organizing the peptide chain into a reverse-turn geometry.

Mechanism of Beta-Turn Induction

The incorporation of this constrained beta-amino acid into a peptide sequence mechanistically promotes the formation of a beta-turn by restricting the available conformational space of the backbone.

Caption: Mechanism of beta-turn induction by the constrained piperidine mimetic.

Experimental Protocol: Peptide Synthesis and Characterization

The true utility of this building block is demonstrated through its seamless integration into established synthetic workflows.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the manual synthesis of a model tetrapeptide (e.g., Ac-Ala-[Mimetic]-Ala-NH₂) to illustrate the process. The synthesis is performed on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA Resin

-

n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine

-

Fmoc-L-Ala-OH

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N'-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Capping Reagent: Acetic Anhydride

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Step-by-Step Protocol:

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a fritted syringe reaction vessel.

-

Fmoc Deprotection (Cycle 1):

-

Drain the DMF.

-

Add 20% piperidine/DMF solution to the resin. Agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (Cycle 1: Fmoc-L-Ala-OH):

-

In a separate vial, pre-activate Fmoc-L-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 2 hours.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If incomplete, repeat the coupling.

-

Wash the resin as in step 2.

-

-

Fmoc Deprotection (Cycle 2): Repeat step 2 to remove the Fmoc group from the newly coupled Alanine.

-

Mimetic Coupling (Cycle 2: n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine):

-

Pre-activate the title mimetic (2 eq.), HBTU (1.9 eq.), HOBt (2 eq.), and DIPEA (4 eq.) in DMF.

-

Add the solution to the resin and agitate for 4-6 hours. Due to potential steric hindrance, a longer coupling time and/or a different coupling agent like HATU may be beneficial.

-

Perform a Kaiser test. Wash the resin.

-

-

Fmoc Deprotection (Cycle 3): Repeat step 2.

-

Amino Acid Coupling (Cycle 3: Fmoc-L-Ala-OH): Repeat step 3.

-

N-terminal Acetylation:

-

Repeat step 2 to remove the final Fmoc group.

-

Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin. Agitate for 30 minutes.

-

Wash the resin thoroughly with DMF and DCM, then dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge, decant the ether, and dry the crude peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

-

Verification: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS).

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for mimetic incorporation.

Conformational Analysis

Once the peptide is synthesized and purified, its secondary structure must be validated. A combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provides definitive evidence of a beta-turn.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining peptide structure in solution. Key experiments include:

-

Temperature Coefficient of Amide Protons: The chemical shift of amide protons (NH) involved in intramolecular hydrogen bonds (like the one stabilizing a beta-turn) shows a weak dependence on temperature. A temperature coefficient (Δδ/ΔT) of less than -3.0 ppb/K is strong evidence of a stable H-bond.[5] In contrast, solvent-exposed amides have values greater than -4.5 ppb/K.

-

2D NMR (ROESY/NOESY): Through-space correlations reveal protons that are close to each other. For a beta-turn, specific Nuclear Overhauser Effect (NOE) signals are expected, such as a strong NOE between the NH of residue i+3 and the NH of residue i+2, and between the CαH of residue i+1 and the NH of residue i+2.

-

Coupling Constants (³J(HN,Hα)): These values can help determine the phi (φ) dihedral angle of the peptide backbone, further defining the turn type.

B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.[15][16] While CD spectra for beta-turns can be variable, they are distinctly different from those of alpha-helices or random coils.[17][18] Different beta-turn types (I, II, I', II') have characteristic, albeit sometimes overlapping, spectral signatures.[15]

| Secondary Structure | Characteristic CD Signal (Far-UV) |

| Alpha-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm |

| Beta-Sheet | Negative band at ~218 nm, positive band at ~195 nm |

| Beta-Turn (Type I) | Negative band ~225-230 nm, positive band ~195 nm |

| Beta-Turn (Type II) | Positive band ~220-230 nm, strong negative band ~205 nm |

| Random Coil | Strong negative band near 200 nm |

Table 1: Typical Far-UV CD spectral features for common peptide secondary structures. Note that beta-turn spectra can be highly dependent on the specific amino acids involved.[15][17][18]

Applications and Future Outlook

The ability to rationally install beta-turns into peptide sequences opens up vast possibilities in therapeutic and materials design.

-

Drug Discovery: Constrained peptides containing this mimetic can target challenging protein-protein interactions implicated in diseases like cancer and autoimmune disorders.[19] The pre-organized conformation can lead to higher binding affinity and specificity.

-

Peptide Stabilization: Introducing beta-turns can cyclize or "staple" peptides, significantly enhancing their stability in biological fluids and improving their pharmacokinetic profiles.

-

Biomaterials: The predictable folding induced by these mimetics can be used to design self-assembling peptide-based hydrogels and other nanomaterials with defined structures.

The use of n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine represents a sophisticated strategy for peptide engineering. By understanding the fundamental principles of its design and applying the robust synthetic and analytical protocols outlined in this guide, researchers can unlock new avenues for creating highly structured, stable, and bioactive peptides.

References

-

Organic Letters. (2020-05-14). β-Turn Mimics by Chemical Ligation. ACS Publications. [Link]

-

PubMed. (2000-08-24). Solid-supported synthesis of a peptide beta-turn mimetic. [Link]

-

PubMed Central. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. [Link]

-

RSC Publishing. Constrained beta-amino acid-containing miniproteins. [Link]

-

PubMed Central. (2025-12-26). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

-

PubMed. (1978-11-14). Circular dichroism of beta turns in peptides and proteins. [Link]

- Google Patents.

-

ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

-

ACS Publications. (2023-09-29). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. [Link]

-

ResearchGate. Characterization of β-turns by electronic circular dichroism spectroscopy: A coupled molecular dynamics and time-dependent density functional theory computational study. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]

-

eScholarship.org. (2021-05-10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

-

ResearchGate. Some important cyclic β-amino acids. [Link]

-

RSC Publishing. (2015-12-15). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. [Link]

-

PubMed Central. Constrained Peptides as Miniature Protein Structures. [Link]

-

PNAS. (2009-07-07). Evaluating β-turn mimics as β-sheet folding nucleators. [Link]

-

Pearson. (2022-07-22). Beta Turns Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

RSC Publishing. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. [Link]

-

Wiley Online Library. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

-

RSC Publishing. (2021-03-17). Constrained beta-amino acid-containing miniproteins. [Link]

-

Jasco-global. (2025-03-14). CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. [Link]

-

RSC Publishing. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link]

-

Chem-Space. Peptidomimetics of Beta-Turn Motifs Library. [Link]

-

ResearchGate. (2025-12-28). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

-

The College of St. Benedict/St. John's University. Beta turns. [Link]

-

ACS Publications. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. [Link]

-

PubMed. Characterization of beta-turns in cyclic hexapeptides in solution by Fourier transform IR spectroscopy. [Link]

-

ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... [Link]

-

PubMed. (2008-06). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. [Link]

-

Wikipedia. Peptide synthesis. [Link]

Sources

- 1. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03493K [pubs.rsc.org]

- 3. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]

- 4. Interactive Biochemistry [chem.uwec.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00309G [pubs.rsc.org]

- 10. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. chempep.com [chempep.com]

- 15. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. youtube.com [youtube.com]

- 17. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biosynth.com [biosynth.com]

Beyond the Alpha-Helix: A Technical Guide to Exploring Novel Peptide Secondary Structures with β-Alanine Derivatives

Foreword: The Foldamer Revolution

For decades, the world of peptide science has been largely defined by the canonical 20 proteinogenic α-amino acids and the secondary structures they form – the α-helix and the β-sheet. While these structures are fundamental to life, their therapeutic potential is often hampered by proteolytic instability and limited conformational diversity. This guide ventures into the exciting frontier of foldamers – non-natural oligomers that adopt stable, well-defined three-dimensional structures. Specifically, we will explore the profound impact of incorporating β-alanine and its derivatives into peptide backbones, unlocking a universe of novel secondary structures with significant implications for drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of these remarkable molecules.

The Architectural Logic of β-Peptides: A New Blueprint for Folding

The simple addition of a single methylene group to the backbone of an amino acid, shifting the amino group from the α- to the β-carbon, fundamentally alters the conformational landscape of a peptide chain.[1][2] This seemingly minor change in β-alanine (3-aminopropanoic acid) introduces an additional rotatable bond, leading to a greater degree of conformational flexibility.[1] However, through strategic design, this flexibility can be harnessed to create highly ordered and predictable secondary structures that are inaccessible to their α-peptide counterparts.[3][4]

Unlike α-peptides, which are prone to enzymatic degradation, peptides composed entirely or partially of β-amino acids exhibit remarkable resistance to proteases.[4][5][6][7] This inherent stability makes them highly attractive candidates for therapeutic development.[6][8]

The diverse secondary structures observed in β-peptides include various helices (such as the 14-helix, 12-helix, and 10/12-helix), turns, and sheets.[4] The formation of these structures is governed by a complex interplay of factors including the substitution pattern on the β-amino acid, the stereochemistry of the chiral centers, and the sequence of the oligomer.

Designing and Synthesizing β-Peptide Foldamers: From Monomer to Macromolecule